Methyl 6-amino-2,3-dimethylbenzoate
Description
Methyl 6-amino-2,3-dimethylbenzoate is a benzoate ester featuring an amino group at the 6-position and methyl groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₁₀H₁₃NO₂, with a calculated molecular weight of 179.22 g/mol.
Properties
IUPAC Name |
methyl 6-amino-2,3-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXXMRIBSPWVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 6-amino-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 6-amino-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
Research Findings and Trends
- Substituent Effects: Amino groups enhance nucleophilicity and metal coordination, making the compound suitable for catalysis or drug design . Halogen substituents (Cl, Br) increase molecular weight and reactivity in cross-coupling, but reduce electron density on the aromatic ring .
- Applications: Amino-substituted benzoates are prioritized in pharmaceuticals, while halogenated derivatives dominate agrochemicals .
Biological Activity
Methyl 6-amino-2,3-dimethylbenzoate, also known as 6-amino-2,3-dimethylbenzoic acid methyl ester, is an organic compound with significant potential in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H13NO2 and a molecular weight of approximately 179.22 g/mol. The compound features a methyl ester group and an amino group attached to a dimethyl-substituted benzoic acid structure. This unique arrangement contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain fungal strains, indicating its potential as an antifungal agent.
- Enzyme Inhibition : It interacts with specific enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
- Cell Growth Modulation : The compound has been observed to affect cell proliferation in certain cancer cell lines, suggesting a role in cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Biological Pathways : The amino group facilitates hydrogen bonding with proteins and nucleic acids, enhancing its interaction with various biological targets.
- Inhibition of Enzymatic Activity : It may act as a competitive inhibitor for specific enzymes involved in metabolic pathways .
Case Studies
- Antifungal Activity : In a study assessing the antifungal properties of various compounds, this compound demonstrated significant inhibition against Candida albicans, with an MIC (Minimum Inhibitory Concentration) value of 12.5 µM. This suggests its potential utility in treating fungal infections .
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that this compound could reduce cell viability by over 50% at concentrations above 10 µM. This effect was attributed to the compound's ability to interfere with cell cycle progression.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 4-amino-2,6-dimethylbenzoate | 79909-92-5 | 0.96 | Different position of amino group |
| Methyl 3-amino-2-methylbenzoate | 18583-89-6 | 0.98 | Lacks dimethyl substitution at one position |
| Methyl 4-amino-2,5-dimethylbenzoate | 21339-74-2 | 0.96 | Different substitution pattern on the benzene ring |
This compound stands out due to its specific arrangement of functional groups that influence both its chemical reactivity and biological interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
